Myricetin-3-O-rutinoside

Aldose reductase inhibition Diabetic complications Polyol pathway

Myricetin-3-O-rutinoside is a structurally unique flavonol diglycoside with a pyrogallol B-ring and rutinoside glycosylation—distinguishing it from myricetin aglycone, myricitrin, and rutin (catechol B-ring). It selectively inhibits aldose reductase (IC50 140 nM) for polyol pathway research, is inactive against HIV-1 RT/IN (validated negative control), and weakly inhibits xanthine oxidase (IC50 34.9 µM). Ideal for SAR matrices and as a precursor for galloylated antiviral flavonoids. Procure with myricetin, myricitrin, and rutin for complete structure-activity profiling.

Molecular Formula C27H30O17
Molecular Weight 626.5 g/mol
Cat. No. B15141258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyricetin-3-O-rutinoside
Molecular FormulaC27H30O17
Molecular Weight626.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C27H30O17/c1-7-16(32)20(36)22(38)26(41-7)40-6-14-18(34)21(37)23(39)27(43-14)44-25-19(35)15-10(29)4-9(28)5-13(15)42-24(25)8-2-11(30)17(33)12(31)3-8/h2-5,7,14,16,18,20-23,26-34,36-39H,6H2,1H3/t7-,14+,16-,18+,20+,21-,22+,23+,26+,27-/m0/s1
InChIKeyQCIILLDRJZPUDI-PHTGNFSXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myricetin-3-O-rutinoside for Research Procurement: A Flavonol Glycoside with Documented Pharmacological Differentiation


Myricetin-3-O-rutinoside (CAS 41093-68-9) is a flavonol diglycoside comprising myricetin (a hexahydroxylated flavonol) conjugated with the disaccharide rutinose at the 3-O position [1]. This compound has been isolated from multiple botanical sources including Picea abies, Chrysobalanus icaco, and blackcurrant fruits (3.14 mg/100 g), and exhibits a molecular weight of 626.5 g/mol with a topological polar surface area of 286.0 Ų [2][3]. Its structural configuration—specifically the combination of the pyrogallol B-ring (3′,4′,5′-trihydroxy substitution) with rutinoside glycosylation—confers a distinct pharmacological profile that diverges meaningfully from its aglycone myricetin, monoglycosides such as myricitrin (myricetin-3-O-rhamnoside), and other flavonol rutinosides including rutin (quercetin-3-O-rutinoside) and kaempferol-3-O-rutinoside [4][5].

Why Myricetin-3-O-rutinoside Cannot Be Substituted with In-Class Flavonols or Generic Rutinosides


Myricetin-3-O-rutinoside occupies a structurally defined and pharmacologically unique niche that prevents substitution with even closely related flavonol glycosides. The pyrogallol B-ring of myricetin (containing three adjacent hydroxyl groups at positions 3′, 4′, and 5′) confers distinct enzyme inhibition capabilities compared to the catechol B-ring of quercetin-based analogs such as rutin [1]. Simultaneously, the rutinoside moiety at the 3-O position modulates solubility and enzymatic recognition in ways that differ markedly from both the aglycone myricetin and the monoglycoside myricitrin [2]. Most critically, the literature demonstrates that myricetin-3-O-rutinoside exhibits a specific lack of activity against certain therapeutic targets (e.g., HIV-1 RT and IN) while maintaining distinct enzyme inhibition profiles against aldose reductase and xanthine oxidase, and serves as a platform for the generation of high-potency galloylated derivatives [3][4]. These three axes of differentiation—B-ring hydroxylation pattern, disaccharide-mediated physicochemical properties, and target selectivity profile—render generic substitution scientifically unjustified.

Quantitative Differentiation of Myricetin-3-O-rutinoside: Head-to-Head and Cross-Study Comparisons Against Key Analogs


Myricetin-3-O-rutinoside Exhibits Moderate Aldose Reductase Inhibition (IC50 = 140 nM), Contrasting with Potent HIV-1 RT/IN Inactivity

Myricetin-3-O-rutinoside demonstrates selective enzyme inhibition that distinguishes it from both its aglycone and structurally related glycosides. Against recombinant human aldose reductase (AR) incubated at 24°C for 15 minutes in pH 7.0 buffer, myricetin-3-O-rutinoside exhibited an IC50 value of 140 nM (0.14 µM), indicating meaningful inhibition of this therapeutically relevant target [1]. By contrast, in a direct head-to-head evaluation against HIV-1 reverse transcriptase-associated RNase H and integrase activities, myricetin-3-O-rutinoside showed no significant inhibition, while the galloylated derivative myricetin-3-O-(6″-O-galloyl)-β-D-galactopyranoside potently inhibited both enzymes with IC50 values ranging from 0.21 to 10.9 µM [2]. This selective activity profile—moderate AR inhibition coupled with negligible anti-HIV activity—provides a quantifiable basis for selecting this compound over analogs for specific target-focused research.

Aldose reductase inhibition Diabetic complications Polyol pathway HIV-1 Enzyme selectivity

Myricetin-3-O-rutinoside Shows Weak Xanthine Oxidase Inhibition (IC50 = 34.9 µM), Contrasting with Potent Aglycone Activity (Myricetin IC50 = 9.90 µM)

The rutinoside glycosylation of myricetin-3-O-rutinoside substantially attenuates xanthine oxidase (XO) inhibitory activity relative to the aglycone. Myricetin-3-O-rutinoside exhibited an IC50 of 34,910 nM (34.9 µM) against XO in biochemical assays [1]. In comparison, the aglycone myricetin demonstrated an IC50 of 9.90 µM in a separate study evaluating multiple flavonoids, while other flavonols showed varying potencies: quercetin (IC50 = 1.09 µM), kaempferol (IC50 = 2.18 µM), and apigenin (IC50 = 0.58 µM) [2]. This 3.5-fold reduction in XO inhibitory potency upon rutinoside conjugation is consistent with the broader structure-activity relationship (SAR) pattern wherein 3-O-glycosylation, particularly with disaccharides, diminishes flavonol-mediated XO inhibition [3].

Xanthine oxidase Hyperuricemia Gout Flavonoid glycosylation Structure-activity relationship

Glycosylation with Rutinose Reduces Antioxidant Activity Relative to Aglycone: Myricetin Outperforms Glycosides in Lipid Oxidation Models

The antioxidant activity of myricetin-3-O-rutinoside can be contextualized within a systematic structure-activity study of flavonol glycosides in bulk methyl linoleate oxidized at 40°C. In this system, the aglycones myricetin and quercetin were consistently more active than their glycosides and more active than α-tocopherol at 500 and 1000 µM concentrations [1]. At 50 µM, the order of activity was myricetin > α-tocopherol > quercetin. Critically, the study established that the sugar moiety has a marked effect on antioxidant activity: rhamnoside derivatives (myricitrin, quercitrin) retained activity close to their aglycones, while rutinoside derivatives (rutin) showed the lowest activity among the glycosides tested [1]. The activity ranking for quercetin derivatives was quercetin > quercitrin > isoquercitrin > rutin, with rutin (quercetin-3-O-rutinoside) being the least effective [1]. By class-level inference, myricetin-3-O-rutinoside—bearing the identical disaccharide moiety as rutin but with the more highly hydroxylated myricetin aglycone—would be expected to exhibit intermediate antioxidant potency between myricitrin and rutin in lipid peroxidation models, and substantially lower activity than myricetin aglycone [2].

Lipid peroxidation Antioxidant Methyl linoleate Glycosylation Structure-activity relationship

Myricetin-3-O-rutinoside Serves as a Structural Platform for High-Potency Galloylated Derivatives (IC50 = 0.21–10.9 µM Against HIV-1 Enzymes)

Myricetin-3-O-rutinoside itself exhibits no significant inhibitory activity against HIV-1 reverse transcriptase-associated RNase H or integrase in biochemical assays [1]. However, its galloylated derivative myricetin-3-O-(6″-O-galloyl)-β-D-galactopyranoside, isolated from the same Limonium morisianum extract and evaluated in the same study, potently inhibited both enzyme activities with IC50 values of 2.3 µM (RT RNase H) and 10.9 µM (IN), while the related compound (-)-epigallocatechin-3-O-gallate showed even greater potency with IC50 values of 0.21 µM (RT RNase H) and 3.8 µM (IN) [1]. This direct head-to-head comparison within a single experimental framework demonstrates that myricetin-3-O-rutinoside, while inert against these targets, represents a critical scaffold whose galloylation dramatically enhances antiviral activity—conferring a >15–150× improvement in potency relative to the non-galloylated parent compound (inactive to IC50 = 2.3 µM) [2].

HIV-1 Reverse transcriptase Integrase Galloylation Derivatization Prodrug

Rutinoside Glycosylation Enhances Aqueous Solubility Relative to Aglycone: Quercetin-3-O-rutinoside (Rutin) Demonstrates 12.1× Higher Solubility than Myricetin Aglycone

While direct solubility data for myricetin-3-O-rutinoside are not available in the primary literature, class-level physicochemical data for structurally analogous flavonol rutinosides provide quantitative context for procurement decisions. In direct comparative measurements, quercetin-3-O-rutinoside (rutin) exhibited aqueous solubility of 19.4 ± 1.3 µg/mL in soluble extract fractions, representing a 12.1-fold increase relative to myricetin aglycone (1.6 ± 0.1 µg/mL) and a 5.4-fold increase relative to myricitrin (myricetin-3-O-rhamnoside, 3.6 ± 0.3 µg/mL) [1][2]. This solubility enhancement is a well-established consequence of rutinoside glycosylation at the 3-O position, which increases both topological polar surface area (286.0 Ų for myricetin-3-O-rutinoside) and hydrogen bond donor/acceptor capacity relative to aglycones, thereby improving aqueous compatibility [3]. By class-level inference, myricetin-3-O-rutinoside would be expected to exhibit solubility characteristics intermediate between rutin and myricitrin, and substantially superior to myricetin aglycone [4].

Aqueous solubility Bioavailability Glycosylation Formulation Polyphenol

Validated Research and Industrial Applications for Myricetin-3-O-rutinoside Based on Quantitative Differentiation Evidence


Aldose Reductase Inhibitor Screening and Diabetic Complications Research

Myricetin-3-O-rutinoside demonstrates meaningful aldose reductase (AR) inhibitory activity with an IC50 of 140 nM [1]. This moderate potency, combined with the compound's lack of activity against HIV-1 enzymes [2] and weak xanthine oxidase inhibition (IC50 = 34.9 µM) [3], makes it suitable as a selective tool compound for AR-focused research. Investigators studying the polyol pathway in diabetic neuropathy, retinopathy, or nephropathy can use this compound to probe AR inhibition without confounding off-target effects on xanthine oxidase or viral enzymes. The improved aqueous solubility conferred by rutinoside glycosylation (class-level inference) also facilitates its use in cell culture and ex vivo tissue models where aglycone precipitation limits experimental reproducibility.

Medicinal Chemistry: Scaffold for Galloylated Derivative Synthesis Targeting HIV-1 Dual Inhibition

Direct head-to-head evidence from Limonium morisianum isolates demonstrates that while myricetin-3-O-rutinoside is inactive against HIV-1 RT RNase H and integrase, its galloylated derivative myricetin-3-O-(6″-O-galloyl)-β-D-galactopyranoside achieves potent dual inhibition with IC50 values of 2.3 µM and 10.9 µM, respectively [2]. This positions myricetin-3-O-rutinoside as a strategic synthetic precursor for medicinal chemistry programs developing galloylated flavonoids as HIV-1 therapeutics. The compound serves a dual purpose: as a negative control for validating assay specificity, and as a starting material for semi-synthetic derivatization studies exploring the structure-activity relationships of galloylation-dependent antiviral activity.

Structure-Activity Relationship Studies on Glycosylation-Dependent Enzyme Inhibition

The quantitative attenuation of xanthine oxidase inhibitory activity upon rutinoside conjugation—myricetin-3-O-rutinoside (IC50 = 34.9 µM) versus myricetin aglycone (IC50 = 9.90 µM)—provides a 3.5-fold differential that is valuable for SAR investigations [3][1]. This compound enables researchers to systematically dissect the contribution of 3-O-disaccharide substitution to target engagement across multiple enzyme families. When procured alongside myricetin (aglycone), myricitrin (monoglycoside), and quercetin-3-O-rutinoside (rutin, B-ring catechol analog), investigators can construct a comprehensive matrix for evaluating how B-ring hydroxylation pattern and glycosylation complexity jointly modulate pharmacological activity.

Negative Control for Xanthine Oxidase and HIV-1 Antiviral Assays

Myricetin-3-O-rutinoside's specific inactivity against HIV-1 enzymes [2] and weak activity against xanthine oxidase (IC50 = 34.9 µM) [3] qualifies it as an appropriate negative control compound for assays where myricetin aglycone or other flavonoids demonstrate robust inhibition. In high-throughput screening campaigns for XO inhibitors (e.g., for gout or hyperuricemia therapeutics), this compound can establish baseline non-inhibition thresholds. Similarly, in HIV-1 RT/IN inhibitor discovery programs, myricetin-3-O-rutinoside provides a structurally matched flavonoid negative control that does not confound hit identification, unlike the active aglycone or galloylated derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myricetin-3-O-rutinoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.